molecular formula C19H22ClNO4S B12737168 (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid CAS No. 109278-13-9

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid

Cat. No.: B12737168
CAS No.: 109278-13-9
M. Wt: 395.9 g/mol
InChI Key: PBALTVQMQFVDBV-VOMIJIAVSA-N
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Description

The compound (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydropyrrolo[2,1-a]isoquinoline core, which is further substituted with a 4-methylsulfanylphenyl group. The presence of perchloric acid as a counterion adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydropyrrolo[2,1-a]isoquinoline core through cyclization reactions. Subsequent steps involve the introduction of the 4-methylsulfanylphenyl group via electrophilic aromatic substitution or cross-coupling reactions. The final step includes the addition of perchloric acid to form the perchlorate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the isoquinoline core, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to modulate biological pathways. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The presence of the methylsulfanyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6R,10bS)-6-(4-methylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
  • (6R,10bS)-6-(4-methoxyphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Uniqueness

Compared to similar compounds, (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline exhibits unique reactivity due to the presence of the methylsulfanyl group. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic and biological applications.

Properties

CAS No.

109278-13-9

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid

InChI

InChI=1S/C19H21NS.ClHO4/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18;2-1(3,4)5/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3;(H,2,3,4,5)/t18-,19+;/m1./s1

InChI Key

PBALTVQMQFVDBV-VOMIJIAVSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24.OCl(=O)(=O)=O

Canonical SMILES

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.OCl(=O)(=O)=O

Origin of Product

United States

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